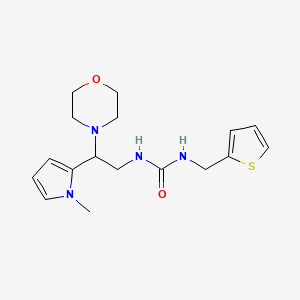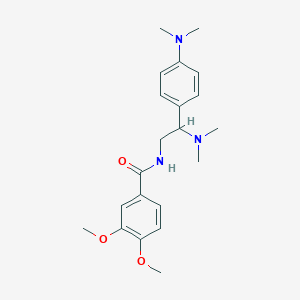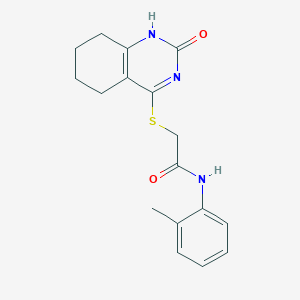![molecular formula C10H12N2O B2527743 2-(1-methoxyethyl)-1H-benzo[d]imidazole CAS No. 34580-82-0](/img/structure/B2527743.png)
2-(1-methoxyethyl)-1H-benzo[d]imidazole
Overview
Description
2-(1-methoxyethyl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic rings containing three carbon atoms and two nitrogen atoms . They are widely explored and utilized by the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered aromatic heterocycle. This ring contains three carbon atoms and two nitrogen atoms . The nitrogen atoms in the imidazole ring can readily bind with a variety of enzymes, proteins, and receptors .Scientific Research Applications
Corrosion Inhibition
One of the significant applications of imidazole derivatives, closely related to 2-(1-methoxyethyl)-1H-benzo[d]imidazole, is in corrosion inhibition. For example, a study by (Prashanth et al., 2021) highlighted the use of imidazole derivatives in inhibiting corrosion on mild steel in acidic solutions. These derivatives exhibited high efficiency, with one showing up to 96% inhibition. The study emphasized the role of different substituents in enhancing corrosion inhibition capabilities.
Spectroscopic Analysis
Imidazole derivatives have been utilized in spectroscopic studies for structural and conformational analysis. (Arslan & Algül, 2008) conducted a study focusing on the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole. Their work employed various computational methods to understand the molecule's conformational behavior, structural stability, and vibrational frequencies, providing insights into the compound's physical and chemical properties.
Biological Studies
Imidazole derivatives are also notable in biological studies. For instance, (Ramanathan, 2017) explored the biological significance of synthesized imidazole derivatives. These compounds exhibited antimicrobial and anticancer activities, attributed to the imidazole ring's ability to enhance pharmacokinetic characteristics.
Drug Discovery
In the context of drug discovery, imidazole derivatives have shown potential in various therapeutic areas. (Sharma et al., 2014) synthesized a series of imidazole derivatives that displayed anticancer potential by inducing apoptosis and cellular senescence. Another study by (Navarrete-Vázquez et al., 2010) demonstrated the vasorelaxant activity and antihypertensive effects of benzo[d]imidazole derivatives, highlighting their potential in cardiovascular drug development.
Material Synthesis
Imidazole derivatives are also employed in material synthesis. (Chanda et al., 2012) described a microwave-assisted approach to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, indicating the role of these compounds in developing diverse chemical libraries useful in drug discovery and material science.
Quantum Mechanical Studies
Theoretical studies involving quantum mechanics have also utilized imidazole derivatives. (Pandey et al., 2017) conducted quantum mechanical and spectroscopic studies on 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, revealing detailed insights into the molecule's electronic structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-(1-methoxyethyl)-1H-benzo[d]imidazole is the gamma-aminobutyric acid type A (GABA A) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound enhances the function of the GABA A receptor, leading to a depression of central nervous system (CNS) function .
Mode of Action
this compound interacts with its target, the GABA A receptor, by binding at a distinct binding site associated with a chloride ionopore . This binding increases the duration of time for which the chloride ionopore is open, leading to an enhanced inhibitory effect on neurotransmission .
Biochemical Pathways
The action of this compound on the GABA A receptor affects the GABAergic neurotransmission pathway . This pathway is responsible for the majority of neuronal inhibition in the brain, and its modulation can have significant effects on neuronal excitability. The downstream effects of this modulation include a decrease in neuronal excitability and potential sedative, anxiolytic, and hypnotic effects .
Pharmacokinetics
Related compounds such as etomidate have been shown to have rapid onset and short duration of action due to extensive redistribution and rapid metabolism . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the action of this compound is the depression of CNS function via its action on the GABA A receptor . This can lead to effects such as sedation or hypnosis. Recovery from a single dose is rapid with little residual depression .
properties
IUPAC Name |
2-(1-methoxyethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13-2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNIZJJJBSCYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)
![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)

![2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine](/img/structure/B2527671.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)

![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)
![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2527682.png)
